7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid
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Overview
Description
This compound is characterized by its unique structure, which includes a benzothiazinone core and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a carbonyl compound.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable epoxide or halohydrin.
Formation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazinone core can be reduced to form dihydrobenzothiazinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzothiazinone derivatives.
Substitution: Formation of substituted benzothiazinone derivatives.
Scientific Research Applications
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, while the benzothiazinone core can inhibit enzyme activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability. The oxalic acid moiety can form strong hydrogen bonds, contributing to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a naphthalenone core.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Contains an imidazo[1,2-a]pyridine core.
Uniqueness
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid is unique due to its combination of a benzothiazinone core and an oxalic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
91375-93-8 |
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Molecular Formula |
C17H24N2O7S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid |
InChI |
InChI=1S/C15H22N2O3S.C2H2O4/c1-15(2,3)16-7-10(18)8-20-11-4-5-12-13(6-11)21-9-14(19)17-12;3-1(4)2(5)6/h4-6,10,16,18H,7-9H2,1-3H3,(H,17,19);(H,3,4)(H,5,6) |
InChI Key |
LEHRZOSGADOLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=C(C=C1)NC(=O)CS2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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